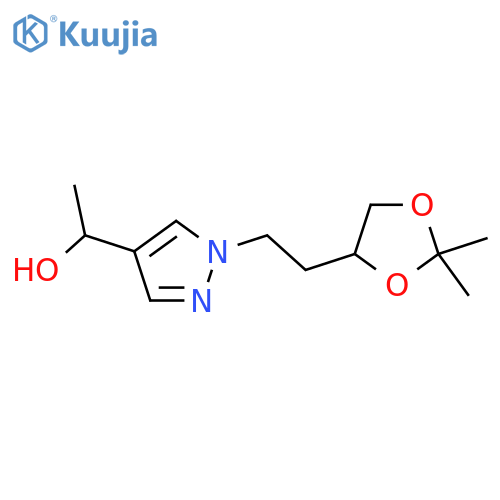Cas no 2138256-63-8 (1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol)
1-{1-2-(2,2-ジメチル-1,3-ジオキソラン-4-イル)エチル-1H-ピラゾール-4-イル}エタン-1-オールは、複雑な構造を持つ有機化合物であり、2,2-ジメチル-1,3-ジオキソラン基とピラゾール環を有する特徴的な骨格を有しています。この化合物は、高い化学的安定性と反応性のバランスが求められる有機合成中間体としての潜在的な用途が期待されます。特に、医薬品や機能性材料の合成において、特異的な分子構造を構築する際の鍵中間体として有用です。ジオキソラン基の保護基としての機能とピラゾール環の求核性を併せ持つため、多段階合成における柔軟な変換が可能です。また、アルコール官能基を有することから、さらに誘導体化する際の反応点としても利用できます。

2138256-63-8 structure
商品名:1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol
- 1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
- 2138256-63-8
- EN300-1067545
-
- インチ: 1S/C12H20N2O3/c1-9(15)10-6-13-14(7-10)5-4-11-8-16-12(2,3)17-11/h6-7,9,11,15H,4-5,8H2,1-3H3
- InChIKey: YSUWYWQXSALORO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OCC1CCN1C=C(C=N1)C(C)O
計算された属性
- せいみつぶんしりょう: 240.14739250g/mol
- どういたいしつりょう: 240.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 56.5Ų
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1067545-1.0g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 1g |
$1100.0 | 2023-06-10 | ||
| Enamine | EN300-1067545-2.5g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 2.5g |
$2155.0 | 2023-10-28 | |
| Enamine | EN300-1067545-0.05g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.05g |
$924.0 | 2023-10-28 | |
| Enamine | EN300-1067545-0.25g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.25g |
$1012.0 | 2023-10-28 | |
| Enamine | EN300-1067545-0.1g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.1g |
$968.0 | 2023-10-28 | |
| Enamine | EN300-1067545-5.0g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 5g |
$3189.0 | 2023-06-10 | ||
| Enamine | EN300-1067545-1g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 1g |
$1100.0 | 2023-10-28 | |
| Enamine | EN300-1067545-10g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 10g |
$4729.0 | 2023-10-28 | |
| Enamine | EN300-1067545-0.5g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.5g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1067545-10.0g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 10g |
$4729.0 | 2023-06-10 |
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
2138256-63-8 (1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
